molecular formula C4H3ClN2O B180786 3-Chloropyrazin-2(1H)-one CAS No. 105985-17-9

3-Chloropyrazin-2(1H)-one

Cat. No. B180786
CAS RN: 105985-17-9
M. Wt: 130.53 g/mol
InChI Key: GRTBIIMNXROPAX-UHFFFAOYSA-N
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Description

3-Chloropyrazin-2(1H)-one, also known as 3-CPA, is an organic compound with a molecular formula of C5H5ClN2O. It has been studied for its potential applications in the fields of medicine and biochemistry. 3-CPA is a chlorinated derivative of pyrazin-2(1H)-one, a heterocyclic compound that is found in many natural products. It has been used in the synthesis of various pharmaceutical compounds and in the manufacture of dyes and other chemicals. It is also used in the study of the mechanism of action of drugs and in the development of new drugs.

Scientific Research Applications

Synthesis and Biological Evaluation

3-Chloropyrazin-2(1H)-one has been used in the synthesis of benzimidazole analogs with potential anti-inflammatory and antioxidant properties. These compounds were evaluated for their in vitro and in vivo anti-inflammatory activity, showing promising results (Shankar et al., 2017).

Heterocyclic Synthesis

This chemical serves as a starting material in the synthesis of diverse heterocyclic compounds. Its multifunctionalized 2-azadiene system has been utilized in cycloaddition reactions, leading to the formation of pyridine or pyrazine derivatives. This application is significant in the synthesis of nucleoside or alkaloid-type compounds (Hoornaert, 2010).

Synthesis of Phosphonated Pyrazinones

An Arbuzov-type reaction has been employed for the synthesis of phosphonated 2(1H)-pyrazinones from 3,5-dichloropyrazinones, highlighting the versatility of this compound in producing phosphonated derivatives (Alen et al., 2007).

Microwave-Assisted Synthesis of Pharmaceutical Derivatives

The compound has been used in the microwave-assisted synthesis of pharmaceutical pyrazole derivatives. This method demonstrates the efficiency and scalability of reactions involving this compound (Sharma & Sharma, 2014).

Nucleoside Analogues Synthesis

An improved methodology involving this compound has been developed for the synthesis of asymmetrically substituted pyrazines, leading to the creation of nucleoside analogues. These compounds are notable for their potential pharmacological applications (Modha et al., 2011).

Spectroscopy and Molecular Structure Investigation

The compound has been characterized using various spectroscopic techniques, providing insights into its molecular structure. Such studies are crucial for understanding its interactions with other molecules, such as human cytochrome proteins (Alphonsa et al., 2015).

Microwave-Promoted Hetero-Diels-Alder Reactions

This compound has been involved in microwave-promoted hetero-Diels-Alder reactions, demonstrating its reactivity under controlled microwave irradiation and its role in efficient cycloaddition reactions (Van der Eycken et al., 2002).

Coordination Compounds Synthesis

The compound has been used in the synthesis of coordination compounds like Fe(II) and Co(II) thiocyanato, highlighting its utility in inorganic chemistry and material science (Wöhlert & Näther, 2013).

DNA Binding and Antimicrobial Properties

Studies on derivatives of this compound have shown significant DNA binding and antimicrobial properties, pointing to its potential in medical and pharmaceutical research (Mech-Warda et al., 2022).

Safety and Hazards

Safety and hazard information is crucial for handling and working with chemical compounds. The safety data sheet for a related compound, “(3-Chloropyrazin-2-yl)methanamine hydrochloride”, indicates that it has a Chemwatch Hazard Alert Code of 2 .

properties

IUPAC Name

3-chloro-1H-pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClN2O/c5-3-4(8)7-2-1-6-3/h1-2H,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTBIIMNXROPAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=O)N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40626844
Record name 3-Chloropyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

105985-17-9
Record name 3-Chloro-2(1H)-pyrazinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=105985-17-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloropyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40626844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-chloro-1,2-dihydropyrazin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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